4-Piperidinecarboxamide, 1-[2,4-bis[(4-methylphenyl)sulfonyl]-5-thiazolyl]-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinecarboxamide, 1-[2,4-bis[(4-methylphenyl)sulfonyl]-5-thiazolyl]- typically involves multiple steps, including the formation of the piperidinecarboxamide core and the subsequent attachment of the thiazolyl and sulfonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications .
Chemical Reactions Analysis
Types of Reactions
4-Piperidinecarboxamide, 1-[2,4-bis[(4-methylphenyl)sulfonyl]-5-thiazolyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-Piperidinecarboxamide, 1-[2,4-bis[(4-methylphenyl)sulfonyl]-5-thiazolyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its therapeutic potential in treating tuberculosis and other bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Piperidinecarboxamide, 1-[2,4-bis[(4-methylphenyl)sulfonyl]-5-thiazolyl]- involves the inhibition of mycobacterial aspartyl-tRNA synthetase (AspS). This enzyme is crucial for protein synthesis in mycobacteria, and its inhibition disrupts bacterial growth and replication. The compound binds to the active site of AspS, preventing the enzyme from catalyzing the attachment of aspartic acid to its corresponding tRNA .
Comparison with Similar Compounds
Similar Compounds
Isonipecotamide: Another piperidinecarboxamide derivative with similar structural features.
4-Methyl-4-piperidinecarboxamide hydrochloride: A related compound with a methyl group attached to the piperidine ring.
1-Benzyl-4-cyclohexylamino-4-piperidinecarboxamide: A compound with a benzyl and cyclohexylamino group attached to the piperidine ring.
Uniqueness
4-Piperidinecarboxamide, 1-[2,4-bis[(4-methylphenyl)sulfonyl]-5-thiazolyl]- is unique due to its dual sulfonyl and thiazolyl groups, which contribute to its potent inhibitory activity against AspS. This structural feature distinguishes it from other piperidinecarboxamide derivatives and enhances its potential as an anti-TB agent .
Properties
CAS No. |
1018053-49-0 |
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Molecular Formula |
C23H25N3O5S3 |
Molecular Weight |
519.7 g/mol |
IUPAC Name |
1-[2,4-bis-(4-methylphenyl)sulfonyl-1,3-thiazol-5-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H25N3O5S3/c1-15-3-7-18(8-4-15)33(28,29)21-22(26-13-11-17(12-14-26)20(24)27)32-23(25-21)34(30,31)19-9-5-16(2)6-10-19/h3-10,17H,11-14H2,1-2H3,(H2,24,27) |
InChI Key |
BRJBWDVMADBIBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3=CC=C(C=C3)C)N4CCC(CC4)C(=O)N |
Origin of Product |
United States |
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